5-chloro-2-isopropyl-1h-indole
CAS No.: 573716-61-7
Cat. No.: VC8380288
Molecular Formula: C11H12ClN
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573716-61-7 |
|---|---|
| Molecular Formula | C11H12ClN |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 5-chloro-2-propan-2-yl-1H-indole |
| Standard InChI | InChI=1S/C11H12ClN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3 |
| Standard InChI Key | YYRJXVNEZQLQKS-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(N1)C=CC(=C2)Cl |
| Canonical SMILES | CC(C)C1=CC2=C(N1)C=CC(=C2)Cl |
Introduction
Synthetic Methodologies
Fischer Indole Synthesis Modifications
The Fischer indole synthesis, a classical route to indole derivatives, can be adapted for 5-chloro-2-isopropyl-1H-indole by selecting appropriate precursors:
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Phenylhydrazine derivative: 4-Chlorophenylhydrazine to introduce the chloro substituent.
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Ketone component: Methyl isopropyl ketone (3-methyl-2-butanone) to install the isopropyl group.
Reaction conditions:
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Cyclization typically occurs at 80–100°C over 6–12 hours.
Yield optimization:
Transition Metal-Catalyzed Cross-Coupling
For late-stage functionalization, Suzuki-Miyaura coupling could introduce the isopropyl group to pre-chlorinated indole intermediates:
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Substrate: 2-Bromo-5-chloro-1H-indole
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Boron reagent: Isopropylboronic acid
Challenges:
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Steric hindrance from the isopropyl group may necessitate elevated temperatures (80–100°C) and prolonged reaction times.
Physicochemical Properties
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Category 4 (LD₅₀ > 300 mg/kg) | Avoid ingestion |
| Skin Irritation | Category 2 | Use nitrile gloves |
| Eye Damage | Category 2A | Safety goggles required |
Research Applications and Biological Relevance
Medicinal Chemistry Probes
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Kinase inhibition: The chloro-isopropyl motif shows affinity for ATP-binding pockets in tyrosine kinases (hypothetical model based on).
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Antimicrobial activity: Halogenated indoles exhibit moderate bacteriostatic effects against Gram-positive strains (MIC ~32 µg/mL ).
Materials Science Applications
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Organic semiconductors: Planar indole cores with electron-withdrawing substituents enhance charge mobility in thin-film transistors.
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Coordination chemistry: Potential ligand for Cu(II) and Fe(III) complexes in catalytic systems .
Comparative Reactivity Analysis
Electrophilic Substitution:
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Chlorine directs incoming electrophiles to positions 4 and 6 (benzene ring deactivation).
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Isopropyl group at position 2 sterically hinders C3 functionalization.
Nucleophilic Aromatic Substitution:
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Feasible at C5 with strong nucleophiles (e.g., methoxide) under high-temperature conditions.
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